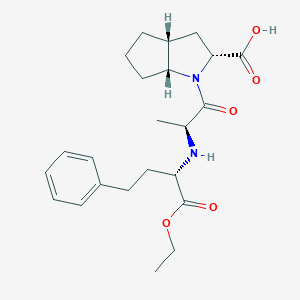
Acide 3-méthylglutaconique
Vue d'ensemble
Description
3-Methylglutaconic aciduria is a condition characterized by the elevated urinary excretion of 3-methylglutaconic acid, which is considered rare in patients suspected of metabolic disorders. It is associated with a variety of symptoms ranging from delayed speech development to severe neurological handicaps. The condition can be caused by mutations in the AUH gene, which encodes 3-methylglutaconyl-CoA hydratase, a key enzyme in leucine degradation . This disorder is also linked to mitochondrial dysfunction, which is thought to be a common denominator in patients with 3-methylglutaconic aciduria .
Synthesis Analysis
The synthesis of 3-methylglutaconic acid involves the leucine degradation pathway. In patients with 3-methylglutaconic aciduria type I, a deficiency in 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconic acid . This enzyme is responsible for the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA, which is a crucial step in leucine catabolism. Mutations in the AUH gene disrupt this process, resulting in the buildup of 3-methylglutaconic acid and related metabolites .
Molecular Structure Analysis
3-Methylglutaconic acid is a branched-chain organic acid that is an intermediate in the leucine degradative pathway. Its molecular structure includes a five-carbon chain with a methyl group on the third carbon and carboxylic acid groups at both ends of the chain. The molecular structure of 3-methylglutaconic acid is significant because it is involved in both leucine degradation and potentially in the mevalonate shunt, linking isoprenoid metabolism with mitochondrial acetyl-CoA metabolism .
Chemical Reactions Analysis
The primary chemical reaction involving 3-methylglutaconic acid in metabolic pathways is its formation from 3-methylglutaconyl-CoA through the action of 3-methylglutaconyl-CoA hydratase. Deficiency in this enzyme leads to the accumulation of 3-methylglutaconic acid. Additionally, there is speculation that 3-methylglutaconic acid may also be produced through alternative pathways, such as the mevalonate shunt, particularly in patients with disorders of isoprenoid or sterol biosynthesis .
Physical and Chemical Properties Analysis
3-Methylglutaconic aciduria is biochemically characterized by increased urinary excretion of 3-methylglutaconic acid. The physical and chemical properties of 3-methylglutaconic acid, such as its solubility in water and its acidic nature, facilitate its excretion in urine. The presence of 3-methylglutaconic acid in urine is used as a biomarker for diagnosing various inborn errors of metabolism, particularly those affecting mitochondrial function . The acid's properties also influence its role in metabolic pathways and its potential involvement in mitochondrial dysfunction and energy metabolism disorders .
Relevant Case Studies
Several case studies have been reported where 3-methylglutaconic aciduria is associated with a range of clinical presentations. For instance, patients with Smith-Lemli-Opitz syndrome, a defect of sterol biosynthesis, showed increased plasma levels of 3-methylglutaconic acid . Another case involved patients with a novel subtype of 3-methylglutaconic aciduria presenting with hypertrophic cardiomyopathy, cataract, developmental delay, and lactic acidosis . Additionally, a case of 3-methylglutaconic aciduria misdiagnosed as cerebral palsy highlights the importance of accurate diagnosis and the diverse clinical manifestations of the disorder . These case studies underscore the complexity of 3-methylglutaconic aciduria and its varied etiology and presentation.
Applications De Recherche Scientifique
Recherche sur les troubles mitochondriaux
La présence d'acide 3-méthylglutaconique dans l'urine est une caractéristique commune d'un ensemble hétérogène de syndromes/mutations caractérisés par des défauts de la fonction mitochondriale . Cela a conduit à des recherches approfondies sur les voies métaboliques impliquées et les interventions thérapeutiques potentielles .
Comprendre les voies biochimiques
La biologie métabolique de l'this compound-urie fournit des informations sur les voies biochimiques complexes impliquées dans le métabolisme de la leucine et la fonction mitochondriale . Cette compréhension est cruciale pour le développement de thérapies ciblées pour les affections associées à ces voies .
Tests génétiques et analyse prédictive
L'identification de variants au sein de gènes connus pour être associés à l'this compound-urie permet des tests prédictifs pour les membres de la famille à risque . Cela peut faciliter une intervention précoce et la prise en charge de la maladie .
Mécanisme D'action
Target of Action
3-Methylglutaconic acid (3-MGA), also known as (E)-3-methylpent-2-enedioic acid, is a metabolite in the leucine degradative pathway . Its primary target is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) , which plays a crucial role in the catabolism of leucine, an essential amino acid .
Mode of Action
3-MGA interacts with its target, 3-MGH, in the metabolic pathway of leucine . The enzyme 3-MGH catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . When this conversion is disturbed, 3-MGA accumulates .
Biochemical Pathways
3-MGA is an intermediate of the mitochondrial leucine catabolism . In the metabolic pathway of leucine, 3-MGA, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to HMG-CoA by the enzyme 3-MGH is disturbed . This is the underlying cause in 3-MGA-uria type I . Notably, subtypes II–V affect mitochondrial function through different pathomechanisms .
Pharmacokinetics
It is known that 3-mga accumulates in patients with a deficiency of 3-mgh . In healthy individuals, 3-MGA is found only in traces in the urine. In patients with 3-MGA-uria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .
Result of Action
The accumulation of 3-MGA leads to a condition known as 3-Methylglutaconic aciduria (MGA), a metabolic disorder that affects the body’s ability to produce energy in the mitochondria . This results in increased levels of 3-MGA in the urine, a characteristic marker of the condition . Chronic high levels of 3-MGA are associated with at least five inborn errors of metabolism .
Action Environment
The action of 3-MGA is influenced by the mitochondrial environment, as it is an intermediate of the mitochondrial leucine catabolism . Mitochondrial dysfunction can lead to elevated urinary excretion of 3-MGA
Safety and Hazards
Orientations Futures
Over the past twenty-five years, a growing number of distinct syndromes/mutations associated with compromised mitochondrial function have been identified that share a common feature: urinary excretion of 3-Methylglutaconic acid . If experimentally confirmed, a new pathway provides an explanation for the occurrence of 3-MGA in multiple disorders associated with compromised mitochondrial function .
Propriétés
IUPAC Name |
(E)-3-methylpent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBKYFIJPGYQC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylglutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
372-42-9, 15649-56-6, 5746-90-7 | |
| Record name | (2E)-3-Methyl-2-pentenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC177010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5746-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 372-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLGLUTACONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4N4BX780X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylglutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)

![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)


![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)


